molecular formula C23H15N3O4 B4187249 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one

Katalognummer B4187249
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: SRIWBMJGJMSGNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one, also known as BNCT-01, is a novel compound with potential applications in the field of cancer research. It is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme, which is involved in cell division and proliferation.

Wirkmechanismus

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one binds to the ATP-binding pocket of PLK1 and inhibits its activity. PLK1 is a key regulator of mitosis and is involved in several processes, including spindle formation, chromosome segregation, and cytokinesis. Inhibition of PLK1 leads to defects in these processes, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one for lab experiments are its potency and selectivity as an anti-cancer agent. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a cancer therapy. However, the main limitation of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. One area of focus is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. This can help to identify patients who are most likely to benefit from treatment with 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. Finally, the combination of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one with other anti-cancer agents, such as chemotherapy and immunotherapy, is an area of active research. The combination of these agents can enhance their anti-cancer activity and improve patient outcomes.
Conclusion:
In conclusion, 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one is a novel compound with potential applications in the field of cancer research. Its potent anti-cancer activity and selectivity make it a promising candidate for further development as a cancer therapy. The optimization of its pharmacokinetic properties and the identification of biomarkers can help to improve its efficacy and selectivity. The combination of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one with other anti-cancer agents is an area of active research that can enhance its anti-cancer activity and improve patient outcomes.

Wissenschaftliche Forschungsanwendungen

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been shown to be a potent inhibitor of PLK1, and its anti-cancer activity has been demonstrated in several preclinical studies. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Eigenschaften

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c27-23-17(22-24-18-8-4-5-9-19(18)25-22)13-16-11-15(10-14-6-2-1-3-7-14)12-20(26(28)29)21(16)30-23/h1-9,11-13H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIWBMJGJMSGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C(=C2)[N+](=O)[O-])OC(=O)C(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 2
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 6
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.